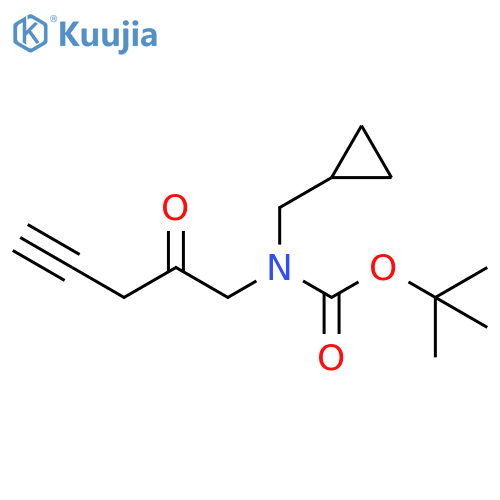Cas no 2025826-73-5 (Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester)

2025826-73-5 structure
商品名:Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester
CAS番号:2025826-73-5
MF:C14H21NO3
メガワット:251.321444272995
CID:5293630
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H21NO3/c1-5-6-12(16)10-15(9-11-7-8-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3
- InChIKey: JXEMKCACZFLCJM-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(CC1CC1)CC(=O)CC#C
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798005-5.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-798005-0.25g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-798005-10.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
| Enamine | EN300-798005-1.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-798005-2.5g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-798005-0.1g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-798005-0.5g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-798005-0.05g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.05g |
$827.0 | 2024-05-22 |
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2025826-73-5 (Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
